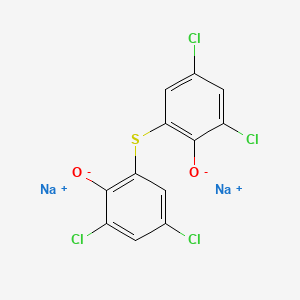

Bithionolate sodium

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sodium-based compounds often involves complex reactions under specific conditions. While the reviewed literature does not directly address bithionolate sodium's synthesis, studies on related sodium compounds provide insights into potential methods and challenges. For instance, the formation of unusual sodium chlorides under high pressures reveals the complex behavior of sodium in reactions, potentially relevant to synthesizing compounds like bithionolate sodium (Zhang et al., 2012).

Molecular Structure Analysis

Investigations into the molecular structures of sodium compounds offer a glimpse into the structural diversity possible with sodium, which could extend to bithionolate sodium. Research on sodium coordination polymers, for example, showcases the intricate structures that can arise from sodium-based reactions, highlighting the potential complexity of bithionolate sodium's molecular structure (Tai Xi-Shi et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of sodium compounds are varied, with specific behaviors under different conditions. For example, the synthesis and electrochemical sodium storage of cobalt disulfide micro/nano-structures demonstrate sodium's versatility in forming compounds with unique chemical properties, which could be analogous to those of bithionolate sodium (Xue Liu et al., 2016).

Physical Properties Analysis

Sodium compounds exhibit a range of physical properties, influenced by their molecular structure and bonding. The diverse crystal structures of sodium, for instance, suggest that bithionolate sodium could also exhibit unique physical properties, depending on its specific molecular arrangement and bonding characteristics (E. Gregoryanz et al., 2008).

Chemical Properties Analysis

The chemical properties of sodium compounds, including reactivity and stability, are critical for understanding their potential applications. Studies on the efficient use of sodium alginate as a catalyst in the synthesis of 2-amino-4H-pyran derivatives highlight the chemical versatility of sodium in catalytic processes, potentially relevant to the reactivity and chemical behavior of bithionolate sodium (M. Dekamin et al., 2016).

Applications De Recherche Scientifique

Sodium and Sodium-Ion Batteries

Sodium batteries have been a significant focus of research due to their potential in high-energy applications, including load leveling, electrical vehicles, and especially for stationary applications like frequency regulation and peak production shift. Sodium-ion batteries are favored for these applications due to their ability to meet the criteria of lifetime, power, price, and material availability. This has made them a central subject in the scientific community, exploring new material families for sodium batteries (Delmas, 2018).

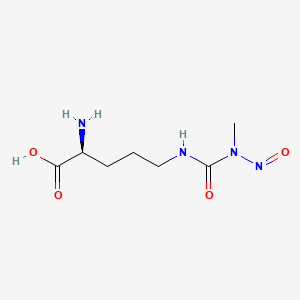

Pharmacological Applications

Bithionolate sodium, identified as bithionol, has been studied for its pharmacological properties, specifically as an activator of Slack (Sequence like a calcium-activated K channel) (Slo2.2) channels. These channels are abundant in the mammalian brain and may play roles in the adaptation of firing rate and protection against ischemic injury. Bithionol has been found to robustly activate Slack currents, implying potential therapeutic applications (Yang et al., 2006).

Infrastructure and Material Science

Sodium chloride (NaCl) has been researched for its influence on the mechanical properties of bituminous mixtures, such as adhesiveness, mechanical strength, and resistance to ravelling and plastic deformations. The impact of salt in civil engineering, especially as a de-icing agent on roads in cold areas, has also been a point of study to understand the mechanical behavior of asphalt concrete when subjected to temperature changes and freeze-thaw cycles (Juli-Gándara et al., 2019; Vega-Zamanillo et al., 2020).

Food Safety and Preservation

The combination of Sodium hypochlorite with natural antimicrobials like benzyl-isothiocyanate (BITC) has been studied for its efficacy in reducing Salmonella in fresh-cut produce during industrial washing operations. The research aimed at optimizing industrial disinfection and developing probabilistic Exposure Assessments to enhance food safety (Cuggino et al., 2020).

Veterinary Medicine

Bithionol has been evaluated as a bath treatment for amoebic gill disease (AGD) caused by Neoparamoeba spp. in Atlantic salmon and rainbow trout. The study demonstrated that bithionol could reduce percent lesioned gill filaments and numbers of amoeba, suggesting its effectiveness as a treatment for AGD-affected species (Florent et al., 2007).

Energy Production and Storage

Sodium's good heat transfer and nuclear properties make it a valuable coolant in fast reactors and a reducing agent in various industries. The development of sodium technology, considering its physical and chemical properties, has reached a level of maturity, significantly contributing to industries and scientific advancements (Kale & Rajan, 2004).

Safety And Hazards

Propriétés

IUPAC Name |

disodium;2,4-dichloro-6-(3,5-dichloro-2-oxidophenyl)sulfanylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O2S.2Na/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18;;/h1-4,17-18H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYZFZRGBBCWBI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)[O-])[O-])Cl)Cl.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4Na2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021270 | |

| Record name | Sodium bithionolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bithionolate sodium | |

CAS RN |

6385-58-6 | |

| Record name | Bithionolate Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006385586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium bithionolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Thiobis(4,6-dichlorophenol) Disodium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BITHIONOLATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66V0139H9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

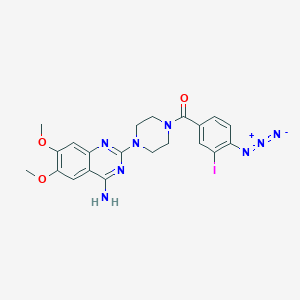

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

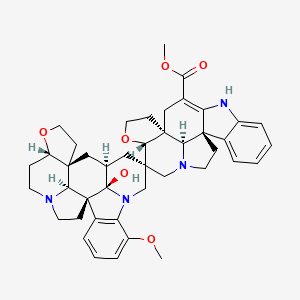

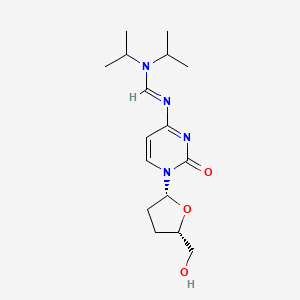

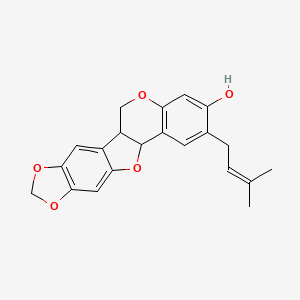

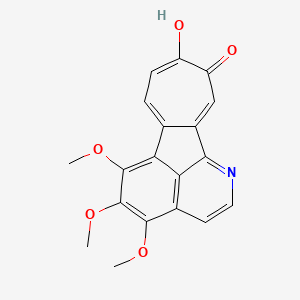

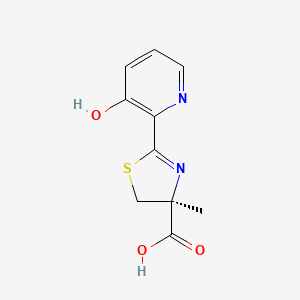

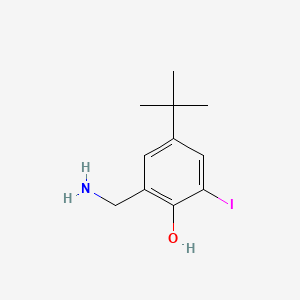

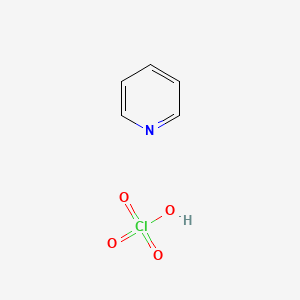

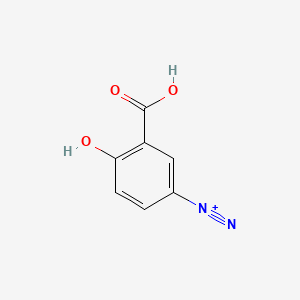

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-](/img/structure/B1215113.png)

![1-Phenyl-3-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]urea](/img/structure/B1215120.png)